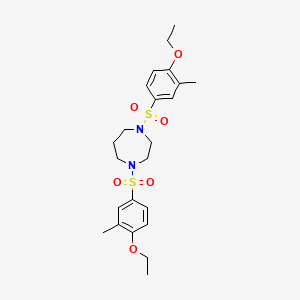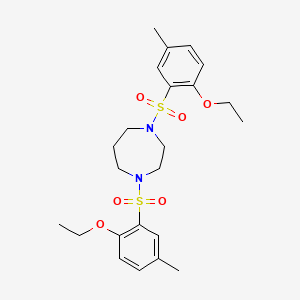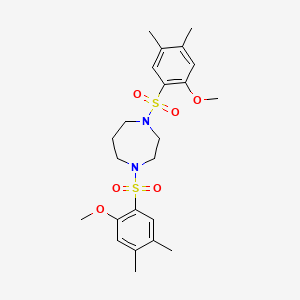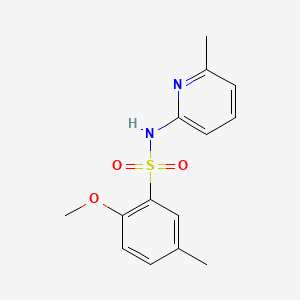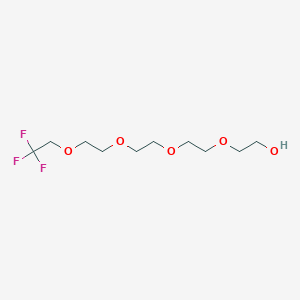
1,1,1-Trifluoroethyl-PEG5-Alcohol
Descripción general
Descripción
1,1,1-Trifluoroethyl-PEG5-Alcohol is a PEG linker containing a trifluoroethyl and alcohol group . The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibody, and other molecules and surfaces . The alcohol group can react to further derivatize the compound .
Molecular Structure Analysis
The molecular formula of 1,1,1-Trifluoroethyl-PEG5-Alcohol is C10H19F3O5 . It has a molecular weight of 276.3 g/mol . The functional groups present in this compound are trifluoroethyl and alcohol .Chemical Reactions Analysis
The trifluoroethyl group in 1,1,1-Trifluoroethyl-PEG5-Alcohol is reactive towards primary amine groups in proteins, antibody, and other molecules and surfaces . The alcohol group can react to further derivatize the compound .Physical And Chemical Properties Analysis
1,1,1-Trifluoroethyl-PEG5-Alcohol has a molecular weight of 276.3 g/mol . The functional groups present in this compound are trifluoroethyl and alcohol .Aplicaciones Científicas De Investigación
Biosensor Development
1,1,1-Trifluoroethyl-PEG5-Alcohol is involved in the development of biosensors. A novel sensing platform for ethanol quantification utilizes polyfluorene-g-poly(ethylene glycol) (PF-g-PEG) and multiwalled carbon nanotubes, where PF-g-PEG films formed on electrode surfaces show high sensing ability for ethanol detection in alcoholic drinks (Bekmezci et al., 2020).
Biomedical Engineering
In biomedical engineering, 1,1,1-Trifluoroethyl-PEG5-Alcohol derivatives show potential. For instance, the cytotoxicity of a unimolecular polymeric micelle and its degradation products, including PEG5, were assessed on L929 mouse fibroblasts, demonstrating no observed cytotoxicity at concentrations up to 10(-4) M (Schmalenberg et al., 2001).
Organic Chemistry Applications
This compound finds applications in organic chemistry, such as in the lipase-catalyzed transesterification of chiral alcohols. A method demonstrated the resolution of (RS)-sec-phenethyl alcohol through transesterification with low molecular weight poly(ethylene glycol) (PEG), highlighting its use in stereoselective synthesis (Whalen & Morrow, 2000).
Catalysis
The compound is also involved in catalysis research. For example, scandium triflate catalyzed allylation of aldehydes and aldimines using polyethylene glycol (PEG) as a recyclable reaction medium, which efficiently produced homoallylic alcohols and amines (Choudary et al., 2004).
Cell Growth Stimulation
In the field of cellular biology, polyethylene glycol (PEG), a derivative of 1,1,1-Trifluoroethyl-PEG5-Alcohol, has been shown to stimulate the growth of mammalian cells, particularly under serum-free or low serum conditions (Shintani, Iwamoto, & Kitano, 1988).
Polymer Science
In polymer science, studies focus on the interaction between poly(ethylene glycol) (PEG) and other substances, such as the evaluation of hydrophobicity and hydrophilicity in relation to PEG (Miki, Westh, & Koga, 2005).
Propiedades
IUPAC Name |
2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3O5/c11-10(12,13)9-18-8-7-17-6-5-16-4-3-15-2-1-14/h14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLCZARSFIXUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215067 | |
| Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14,14,14-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoroethyl-PEG5-Alcohol | |
CAS RN |
1807512-41-9 | |
| Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14,14,14-trifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807512-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14,14,14-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



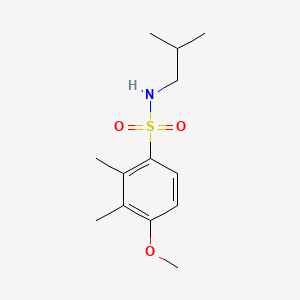
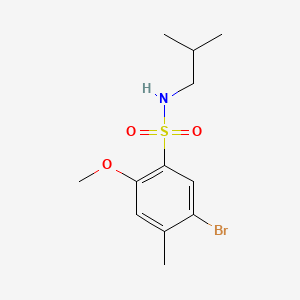
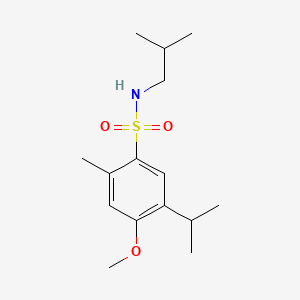
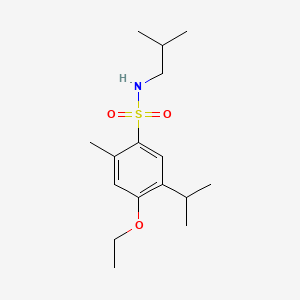
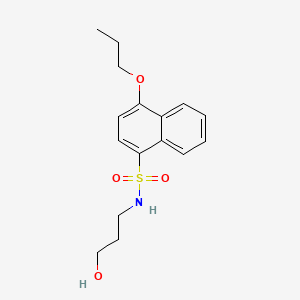
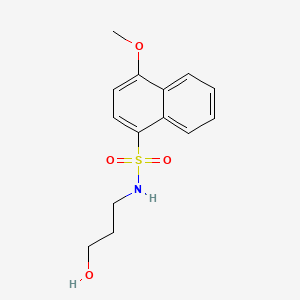
![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)
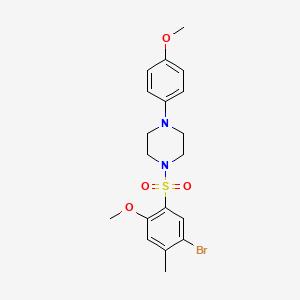
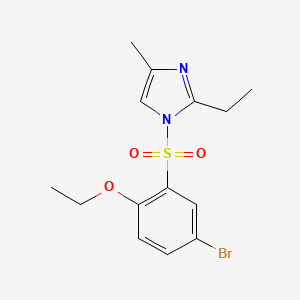
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)
